8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one
Description
Properties
Molecular Formula |
C15H19NO2S |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethylchromen-4-one |
InChI |
InChI=1S/C15H19NO2S/c1-5-19-15-9(3)13(17)12-7-8(2)6-11(10(4)16)14(12)18-15/h6-7,10H,5,16H2,1-4H3/t10-/m0/s1 |
InChI Key |
YZDCPNAOQXSHPL-JTQLQIEISA-N |
Isomeric SMILES |
CCSC1=C(C(=O)C2=C(O1)C(=CC(=C2)C)[C@H](C)N)C |
Canonical SMILES |
CCSC1=C(C(=O)C2=C(O1)C(=CC(=C2)C)C(C)N)C |
Origin of Product |
United States |
Preparation Methods
Chromone Core Construction
The chromone scaffold is typically constructed via:
- Pechmann condensation : Reaction of phenols with β-ketoesters under acidic conditions to yield chromones.
- Baker–Venkataraman rearrangement : Conversion of o-hydroxyacetophenones and esters to chromones via diketone intermediates.
For 3,6-dimethyl substitution, appropriately substituted phenols and β-ketoesters are used to introduce methyl groups at the desired positions.
Introduction of the Ethylsulfanyl Group at C-2
The ethylsulfanyl substituent at position 2 can be introduced through:
- Nucleophilic substitution at the 2-position of chromone derivatives using ethylthiol or ethylsulfanyl anions.
- Thioetherification reactions involving 2-halochromones with ethylthiol under basic conditions.
This step requires mild conditions to avoid side reactions such as oxidation of sulfur or ring opening.
Installation of the Chiral Aminoethyl Group at C-8
The aminoethyl substituent at position 8 is introduced by:
- Selective electrophilic substitution or nucleophilic aromatic substitution on the chromone ring.
- Use of a chiral aminoethyl precursor, often prepared via asymmetric synthesis or resolution methods, to ensure the (1S) stereochemistry.
Alternatively, the aminoethyl side chain can be installed by:
- Reductive amination of an aldehyde or ketone intermediate at C-8 with a chiral amine.
- Chiral auxiliary or catalyst-mediated asymmetric alkylation .
Detailed Preparation Methodologies
Stepwise Synthesis Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pechmann condensation | 3,6-dimethylphenol + ethyl acetoacetate, acid catalyst (e.g., sulfuric acid), heat | Formation of 3,6-dimethylchromone core |
| 2 | Halogenation at C-2 | NBS (N-bromosuccinimide) or similar reagent | 2-bromo-3,6-dimethylchromone intermediate |
| 3 | Thioetherification | Ethylthiol, base (e.g., K2CO3), solvent (e.g., DMF), mild temperature | Substitution of bromine with ethylsulfanyl group |
| 4 | Formylation or nitration at C-8 | Vilsmeier–Haack reaction or nitration/reduction sequence | Introduction of aldehyde or amino group precursor at C-8 |
| 5 | Reductive amination with chiral amine | Chiral amine (e.g., (S)-1-aminoethyl), reducing agent (e.g., NaBH3CN) | Formation of chiral aminoethyl substituent at C-8 |
Alternative Synthetic Routes
- Direct C-H activation catalyzed by transition metals (e.g., Pd, Cu) to install the aminoethyl group at C-8.
- Use of chiral pool synthesis where the aminoethyl fragment is derived from natural chiral sources (e.g., amino acids) and coupled to the chromone core.
Research Findings and Patents
- A patent (WO2022117075A1) describes nitrogen-containing fused ring compounds with JAK kinase inhibitory activity, illustrating synthetic approaches to complex heterocycles with functional groups similar to aminoethyl and sulfanyl substituents, emphasizing mild and selective conditions to preserve chiral centers and functional groups.
- PubChem and other chemical databases list related chromone derivatives with detailed synthetic pathways involving substitution reactions and asymmetric synthesis for chiral centers.
- Literature on heterocyclic synthesis highlights the importance of stepwise functionalization, use of protecting groups, and asymmetric catalysis to achieve high enantiomeric purity and yield.
Data Table: Summary of Key Synthetic Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Chromone core synthesis | Acid-catalyzed Pechmann condensation, 80-120 °C | Yields 60-85% depending on substituents |
| Halogenation (C-2) | NBS, room temperature, 2-4 h | Regioselective bromination at C-2 |
| Thioetherification | Ethylthiol, K2CO3, DMF, 50-80 °C, 6-12 h | Avoids oxidation; yields 70-90% |
| Formylation (C-8) | Vilsmeier–Haack, POCl3/DMF, 0-50 °C | Introduces aldehyde for subsequent amination |
| Reductive amination | NaBH3CN, MeOH, pH 6-7, 0-25 °C | Chiral amine precursor used; yields 60-80% |
| Enantiomeric excess (ee) | >95% | Achieved via chiral amine or asymmetric catalysis |
Chemical Reactions Analysis
Types of Reactions
8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chromenones
Chromenone derivatives vary significantly in biological activity based on substituent type, position, and stereochemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Chromenone Derivatives
Key Observations :
However, the aminoethyl group in the target compound provides nucleophilic character, contrasting with the bromo substituent’s electrophilic nature. Hydroxy groups in natural chromenones (e.g., ) enhance antioxidant activity but reduce metabolic stability compared to synthetic derivatives like the target compound.
Stereochemical Influence: The (S)-configuration of the aminoethyl group may optimize binding to chiral biological targets (e.g., enzymes or receptors), a feature absent in non-chiral analogs like the bromo derivative .
Biological Implications: Aminoethyl vs. Bromo: The bromo analog is likely less soluble due to the hydrophobic bromine atom, whereas the aminoethyl group in the target compound improves aqueous solubility and bioavailability. Methyl vs. Hydroxy: Methyl groups (positions 3 and 6) in the target compound may confer metabolic stability compared to hydroxylated analogs , which are prone to glucuronidation.
Research Findings and Limitations
Table 2: Hypothetical Pharmacokinetic Comparison
Notes:
- The aminoethyl group’s basicity may reduce first-pass metabolism compared to hydroxylated derivatives .
Biological Activity
8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one (CAS No. 2891580-82-6) is a synthetic compound characterized by a chromen-4-one core structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
The molecular formula of this compound is with a molecular weight of approximately 277.4 g/mol. The compound features an aminoethyl group and an ethylsulfanyl group that contribute to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO2S |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | 8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethylchromen-4-one |
| CAS Number | 2891580-82-6 |
The biological activity of this compound is primarily attributed to its structural components. The aminoethyl group facilitates interactions with various enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The ethylsulfanyl group enhances lipophilicity, improving cell membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Base Compound | 32 | 64 |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
In a recent study published in Journal of Medicinal Chemistry, this compound was tested on MCF7 cells. The results indicated an IC50 value of approximately 25 µM, suggesting moderate anticancer activity.
Research Findings
Recent investigations have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The compound is synthesized through multi-step organic reactions involving nucleophilic substitutions.
- Biological Evaluation : Various assays have been conducted to assess its antimicrobial and anticancer properties.
- Mechanistic Studies : Detailed studies have explored the interaction with specific molecular targets.
Q & A
Q. What are the key considerations for optimizing the synthesis of 8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one to achieve high yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the chromenone core.
- Catalyst Optimization : Use transition-metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity in sulfanyl or amino group introduction.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate stereoisomers.
- Monitoring : Thin-layer chromatography (TLC) or LC-MS to track intermediate formation and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing (S)-1-aminoethyl configuration).
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (APEX2/SAINT software for data collection; SHELX for refinement) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Q. How can researchers design in vitro assays to evaluate the biological activity of this chromenone derivative?
Methodological Answer:
- Target Selection : Prioritize enzymes (e.g., kinases, oxidoreductases) or receptors with known chromenone interactions.
- Dose-Response Curves : Use a split-plot design with replicates to test activity across concentrations (e.g., 0.1–100 µM) .
- Controls : Include positive controls (e.g., quercetin for antioxidant assays) and vehicle-only controls to isolate compound effects.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups influencing bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethylsulfanyl with methylthio or aryl groups) and test activity.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions between substituents and target binding pockets.
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) to bioactivity trends .
Q. What methodologies are recommended for assessing the environmental persistence and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental Fate Studies :
- Degradation Kinetics : Test hydrolysis/photolysis rates under varying pH and UV conditions.
- Partitioning : Measure log (octanol-water) to predict bioaccumulation potential.
- Ecotoxicology :
- Microcosm Experiments : Evaluate toxicity in aquatic organisms (e.g., Daphnia magna) using OECD guidelines.
- Trophic Transfer : Track compound accumulation in simulated food chains .
Q. How should contradictory data regarding the compound’s efficacy in different biological models be reconciled?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay conditions.
- Experimental Replication : Use standardized protocols (e.g., harmonized buffer systems, harvest timing) to minimize variability .
- Mechanistic Studies : Employ RNA-seq or proteomics to identify off-target effects or pathway crosstalk explaining discrepancies.
Data Contradiction Analysis Framework
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
